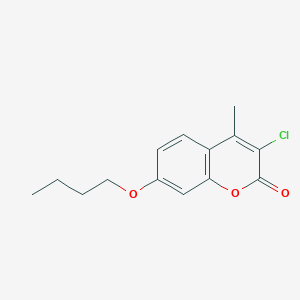![molecular formula C20H19N3O3S B5163576 N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 5797-20-6](/img/structure/B5163576.png)
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in cancer treatment.
Scientific Research Applications
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of various other proteins. By inhibiting Hsp90, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide disrupts the function of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide in lab experiments. It has been shown to have some toxicity to normal cells, and its efficacy may vary depending on the type of cancer being studied.
Future Directions
There are several future directions for the study of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, there is a need for further studies to optimize the synthesis method of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide and to develop more potent analogs with improved efficacy and reduced toxicity.
Synthesis Methods
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitroaniline with p-toluenesulfonyl chloride to form 4-nitro-N-(p-toluenesulfonyl)aniline. This is then reacted with 4-aminophenylamine to form 4-{[(4-aminophenyl)amino]sulfonyl}aniline. Finally, this compound is reacted with acetic anhydride to form N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide.
properties
IUPAC Name |
N-[4-[(4-anilinophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(24)21-17-11-13-20(14-12-17)27(25,26)23-19-9-7-18(8-10-19)22-16-5-3-2-4-6-16/h2-14,22-23H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUPALYKLLNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386697 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5797-20-6 |
Source


|
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)